

An In-depth Technical Guide to Dmg-Nitrophenyl Carbonate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Dmg-nitrophenyl carbonate*

Cat. No.: *B15549802*

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Abstract

Dmg-nitrophenyl carbonate is a specialized chemical reagent primarily utilized in bioconjugation and drug delivery research. Its unique structure, featuring a dimethoxytrityl (Dmg) lipid headgroup and a nitrophenyl carbonate moiety, allows for the efficient formation of stable carbamate linkages with primary and secondary amines under mild conditions. This guide provides a comprehensive overview of the chemical properties, structure, and applications of **Dmg-nitrophenyl carbonate**, including detailed experimental protocols and a mechanistic overview of its reactivity.

Chemical Properties and Structure

Dmg-nitrophenyl carbonate is characterized by its bifunctional nature, combining a lipophilic dimethoxytrityl group with a reactive nitrophenyl carbonate. The nitrophenyl group serves as an excellent leaving group, facilitating the nucleophilic attack of amines on the carbonyl carbon to form a carbamate bond.

Chemical Structure

The precise structure of the "Dmg" group can vary, but it most commonly refers to a dimethoxytrityl group attached to a lipid backbone. For the purpose of this guide, we will consider the structure as presented in available chemical supplier information.

IUPAC Name: (2R)-2,3-bis(myristoyloxy)propyl (4-nitrophenyl) carbonate Synonyms: **Dmg-nitrophenyl carbonate** CAS Number: 2172921-69-4[1] Chemical Formula: C₃₈H₆₃NO₉[1][2] Molecular Weight: 677.91 g/mol [2]

Physicochemical Properties

Quantitative data for **Dmg-nitrophenyl carbonate** is limited, with some properties currently available only as predicted values.

Property	Value	Source
Molecular Weight	677.91 g/mol	[2]
Chemical Formula	C ₃₈ H ₆₃ NO ₉	[1][2]
CAS Number	2172921-69-4	[1]
Boiling Point (Predicted)	719.246 ± 60.00 °C (at 760 Torr)	[3]
Density (Predicted)	1.046 ± 0.06 g/cm ³ (at 25 °C)	[3]
Solubility	Soluble in chloroform and tetrahydrofuran.	[4][5]
Storage Conditions	Store at -20°C.	[1]

Reactivity and Mechanism of Carbamate Formation

The primary application of **Dmg-nitrophenyl carbonate** is the covalent modification of amine-containing molecules to form carbamates. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the carbonate. This forms a transient tetrahedral intermediate. The intermediate then collapses, with the expulsion of the 4-nitrophenoxide anion, a very stable leaving group due to resonance delocalization of the negative charge. The final product is a stable carbamate conjugate.

Caption: Mechanism of carbamate formation.

Experimental Protocols

While specific, detailed protocols for **Dmg-nitrophenyl carbonate** are not widely published in peer-reviewed literature, a general procedure for the coupling of amines with nitrophenyl carbonates can be adapted. The following is a representative protocol.

General Protocol for Amine Coupling

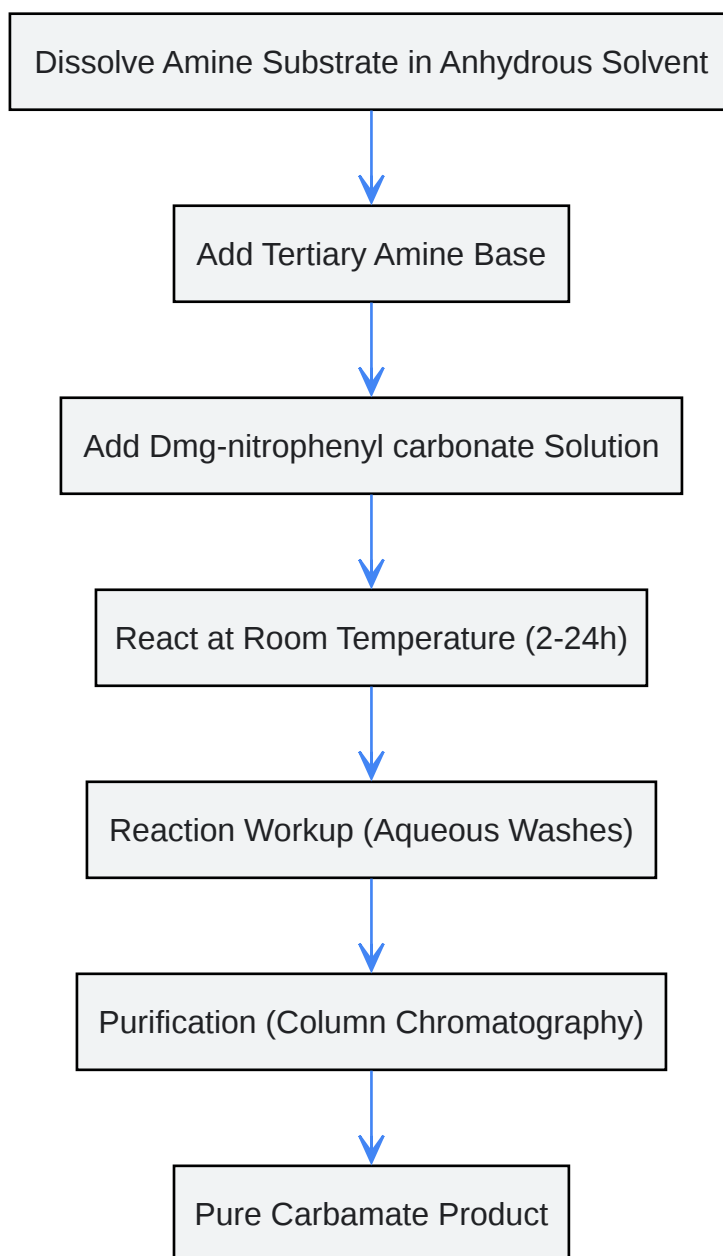
Materials:

- **Dmg-nitrophenyl carbonate**
- Amine-containing substrate
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))
- Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
- Reaction vessel
- Stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Preparation:** In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing substrate in the chosen anhydrous solvent.
- **Addition of Base:** Add 1.1 to 1.5 equivalents of the tertiary amine base to the reaction mixture.
- **Addition of **Dmg-nitrophenyl carbonate**:** Slowly add a solution of 1.0 to 1.2 equivalents of **Dmg-nitrophenyl carbonate** in the same anhydrous solvent to the reaction mixture with stirring.

- Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup:
 - Once the reaction is complete, the mixture can be concentrated under reduced pressure.
 - The residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous acid (e.g., 5% citric acid solution) to remove the tertiary amine base, followed by a wash with saturated aqueous sodium bicarbonate to remove unreacted starting material and the 4-nitrophenol byproduct. Finally, wash with brine.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate conjugate. A method of refining carbamates involves dissolving the compound in a mixed solvent of an organic solvent and water, stirring at 60-80°C until the solution is clear, filtering while hot, and then cooling the filtrate to crystallize the high-purity carbamate.^[6]



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Caption: General experimental workflow for amine coupling.

Applications in Research and Drug Development

The unique properties of **Dmg-nitrophenyl carbonate** make it a valuable tool in several areas of scientific research:

- **Lipid-Based Drug Delivery:** The DMG lipid headgroup can facilitate the incorporation of conjugated molecules into lipid nanoparticles (LNPs) for targeted drug delivery.
- **Bioconjugation:** It can be used to attach lipids to proteins, peptides, or other biomolecules to enhance their cell membrane permeability or to study their interactions with lipid bilayers.
- **Prodrug Synthesis:** The carbamate linkage can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of a therapeutic agent.

Safety and Handling

Detailed safety information for **Dmg-nitrophenyl carbonate** is not readily available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Dmg-nitrophenyl carbonate is a specialized reagent with significant potential in the fields of bioconjugation and drug delivery. Its ability to form stable carbamate linkages with amines under mild conditions, combined with the presence of a lipophilic DMG headgroup, makes it a versatile tool for the modification of a wide range of molecules. Further research into its specific reaction kinetics and the development of optimized protocols will undoubtedly expand its applications in the future.

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References

- 1. DMG-Nitrophenyl Carbonate, 2172921-69-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DMG-Nitrophenyl Carbonate CAS#: 2172921-69-4 [chemicalbook.com]

- 4. BIS(4-NITROPHENYL) CARBONATE | 5070-13-3 [chemicalbook.com]
- 5. BIS(4-NITROPHENYL) CARBONATE CAS#: 5070-13-3 [m.chemicalbook.com]
- 6. CN1237577A - Method for refining carbamates compound - Google Patents [patents.google.com]
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